molecular formula C20H28Cl2N4O2 B14482809 1,1'-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride CAS No. 66044-56-2

1,1'-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride

Katalognummer: B14482809
CAS-Nummer: 66044-56-2
Molekulargewicht: 427.4 g/mol
InChI-Schlüssel: CTMXKVXFQBXXTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride is a chemical compound with the molecular formula C20H28Cl2N4O2 and a molecular weight of 427.4 g/mol This compound is characterized by its unique structure, which includes two pyridinium rings connected by a hexane chain and acetamido groups

Vorbereitungsmethoden

The synthesis of 1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride typically involves the reaction of 4-acetamidopyridine with hexane-1,6-diyl dichloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature and pressure conditions to optimize the reaction yields. The major products formed from these reactions depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and properties, making 1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride unique in its applications and reactivity.

Eigenschaften

CAS-Nummer

66044-56-2

Molekularformel

C20H28Cl2N4O2

Molekulargewicht

427.4 g/mol

IUPAC-Name

N-[1-[6-(4-acetamidopyridin-1-ium-1-yl)hexyl]pyridin-1-ium-4-yl]acetamide;dichloride

InChI

InChI=1S/C20H26N4O2.2ClH/c1-17(25)21-19-7-13-23(14-8-19)11-5-3-4-6-12-24-15-9-20(10-16-24)22-18(2)26;;/h7-10,13-16H,3-6,11-12H2,1-2H3;2*1H

InChI-Schlüssel

CTMXKVXFQBXXTE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=[N+](C=C1)CCCCCC[N+]2=CC=C(C=C2)NC(=O)C.[Cl-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.